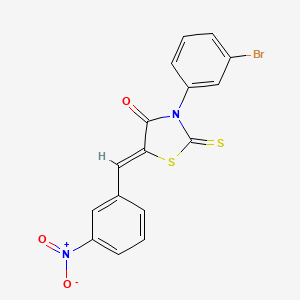![molecular formula C19H23ClN2O3 B3742784 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3742784.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol
Overview
Description
4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol, commonly known as AG-1478, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. AG-1478 is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in the regulation of cell growth, differentiation, and survival.
Mechanism of Action
AG-1478 acts as a competitive inhibitor of 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol tyrosine kinase activity by binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
AG-1478 has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and reduce tumor growth in animal models. In Alzheimer's disease, AG-1478 has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In cardiovascular diseases, AG-1478 has been shown to reduce cardiac hypertrophy and fibrosis.
Advantages and Limitations for Lab Experiments
AG-1478 is a potent and selective inhibitor of 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol tyrosine kinase activity, which makes it an ideal tool for studying the role of 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol signaling in various diseases. However, AG-1478 has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
AG-1478 has shown promising therapeutic potential in various diseases, and future research should focus on its optimization as a drug candidate. This includes improving its pharmacokinetic properties, developing more potent and selective analogs, and exploring its combination with other therapeutic agents. Additionally, further research is needed to understand the role of 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol signaling in various diseases and to identify new targets for therapeutic intervention.
Scientific Research Applications
AG-1478 has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol is overexpressed in many tumors, and its inhibition by AG-1478 has been shown to reduce tumor growth and induce apoptosis. In Alzheimer's disease, 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol signaling plays a crucial role in the regulation of synaptic plasticity, and AG-1478 has been shown to improve cognitive function in animal models. In cardiovascular diseases, AG-1478 has been shown to reduce cardiac hypertrophy and fibrosis.
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-24-17-10-14(11-18(25-2)19(17)23)13-21-6-8-22(9-7-21)16-5-3-4-15(20)12-16/h3-5,10-12,23H,6-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJAAQMEIAVHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)
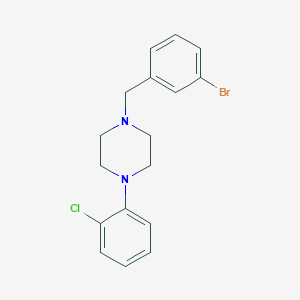
![2-[(5-bromo-2-thienyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742723.png)
![N'-[bis(4-chlorophenyl)(hydroxy)acetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide](/img/structure/B3742728.png)
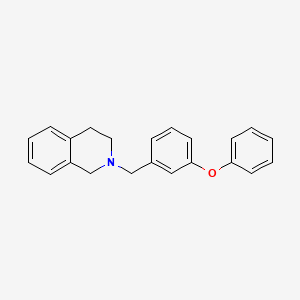
![2,2'-[(2,4-dimethoxyphenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one)](/img/structure/B3742734.png)
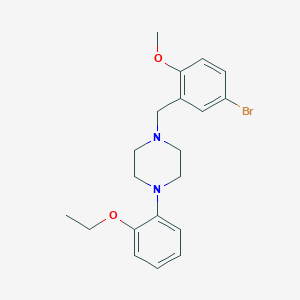
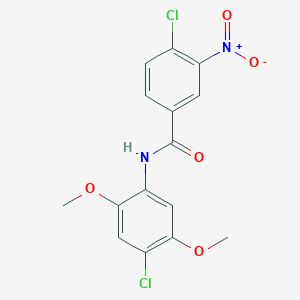
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3742745.png)
![1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742771.png)
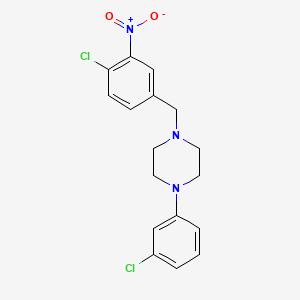
![2-[4-(2-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3742801.png)
